molecular formula C9H12FNO B6184219 3-(3-aminophenyl)-2-fluoropropan-1-ol CAS No. 2624135-53-9

3-(3-aminophenyl)-2-fluoropropan-1-ol

Cat. No. B6184219
CAS RN: 2624135-53-9
M. Wt: 169.2
InChI Key:
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Description

3-(3-aminophenyl)-2-fluoropropan-1-ol, also known as 3-APFP or 3-aminophenyl-2-fluoropropanol, is a synthetic molecule that has been widely studied for its potential applications in scientific research. It is a derivative of phenol and has been used in various experiments due to its unique properties.

Mechanism of Action

3-(3-aminophenyl)-2-fluoropropan-1-ol is known to act as an antagonist of the serotonin receptor 5-HT2A. It has been shown to bind to this receptor and block its activation, resulting in a decrease in the activity of serotonin in the brain. Additionally, 3-(3-aminophenyl)-2-fluoropropan-1-ol has been shown to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of serotonin in the brain. This inhibition can lead to an increase in the levels of serotonin in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects
3-(3-aminophenyl)-2-fluoropropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as antinociceptive effects. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, as well as effects on learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-aminophenyl)-2-fluoropropan-1-ol in lab experiments is that it is a relatively stable molecule and can be easily synthesized from readily available chemicals. Additionally, it is a relatively non-toxic molecule and can be used in experiments involving human subjects. However, there are some limitations to using 3-(3-aminophenyl)-2-fluoropropan-1-ol in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in experiments involving aqueous solutions. Additionally, it can be difficult to accurately measure the concentrations of 3-(3-aminophenyl)-2-fluoropropan-1-ol in a sample due to its low solubility.

Future Directions

There are a number of potential future directions for research on 3-(3-aminophenyl)-2-fluoropropan-1-ol. One potential direction is to further investigate its effects on the brain, as well as its effects on other organs and systems in the body. Additionally, further research could be conducted on its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Furthermore, research could be conducted on its potential applications in environmental studies, such as its use as a tool to detect the presence of environmental toxins. Finally, research could be conducted on its potential applications in the development of new drugs, such as its use as a starting point for synthesizing novel molecules with similar properties.

Synthesis Methods

3-(3-aminophenyl)-2-fluoropropan-1-ol can be synthesized using a variety of methods. One method involves the reaction of 3-aminophenol with potassium fluoride and sulfuric acid. This reaction produces a mixture of 3-(3-aminophenyl)-2-fluoropropan-1-ol and 2-fluoropropanol, which can be separated using distillation. Another method involves the reaction of 3-aminophenol and 2-fluoropropanol in the presence of a base such as sodium hydroxide. This reaction produces 3-(3-aminophenyl)-2-fluoropropan-1-ol as the main product.

Scientific Research Applications

3-(3-aminophenyl)-2-fluoropropan-1-ol has been used in a variety of scientific research applications. It has been used in studies of the effects of drugs on the brain, as well as studies of the effects of environmental toxins. It has also been used in studies of the effects of radiation on human cells, as well as studies of the effects of environmental pollutants on aquatic organisms. Additionally, it has been used in studies of the effects of ultraviolet light on human skin cells and studies of the effects of air pollution on plant growth.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-aminophenyl)-2-fluoropropan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-nitrobenzene", "2-fluoropropan-1-ol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone", "Sodium nitrite", "Hydrochloric acid", "Ammonium chloride", "Sodium sulfite", "Sodium hydroxide", "Hydrogen peroxide", "Palladium on carbon" ], "Reaction": [ "Nitration of 3-nitrobenzene with nitric acid and sulfuric acid to form 3-nitrophenol", "Reduction of 3-nitrophenol with sodium borohydride and 2-fluoropropan-1-ol to form 3-(3-fluorophenyl)-2-propanol", "Conversion of 3-(3-fluorophenyl)-2-propanol to 3-(3-fluorophenyl)-2-propenal with hydrochloric acid and sodium hydroxide", "Condensation of 3-(3-fluorophenyl)-2-propenal with ammonia to form 3-(3-aminophenyl)-2-propenal", "Reduction of 3-(3-aminophenyl)-2-propenal with sodium borohydride and ethanol to form 3-(3-aminophenyl)-2-propanol", "Conversion of 3-(3-aminophenyl)-2-propanol to 3-(3-aminophenyl)-2-fluoropropan-1-ol with acetone, hydrochloric acid, sodium nitrite, ammonium chloride, sodium sulfite, and sodium hydroxide", "Oxidation of 3-(3-aminophenyl)-2-fluoropropan-1-ol with hydrogen peroxide and palladium on carbon to form 3-(3-aminophenyl)-2-fluoropropan-1-ol" ] }

CAS RN

2624135-53-9

Product Name

3-(3-aminophenyl)-2-fluoropropan-1-ol

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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